molecular formula C23H17Cl2NO4 B11607600 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one

4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one

Cat. No.: B11607600
M. Wt: 442.3 g/mol
InChI Key: JLVOTLFWEAVBET-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 4-chloro-2-methylphenol, and 3-chlorobenzaldehyde. The key steps in the synthesis may involve:

  • Formation of the azetidinone ring through cyclization reactions.
  • Introduction of the benzodioxole and phenoxy groups via nucleophilic substitution or coupling reactions.
  • Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Use of continuous flow reactors for efficient and scalable synthesis.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a pharmaceutical agent for treating diseases.

    Industry: Applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    Gene Expression: The compound may influence gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one include other azetidinones with different substituents. Examples may include:

  • 4-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenoxy)-1-(3-chlorophenyl)azetidin-2-one
  • 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-fluorophenyl)azetidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties

Properties

Molecular Formula

C23H17Cl2NO4

Molecular Weight

442.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one

InChI

InChI=1S/C23H17Cl2NO4/c1-13-9-16(25)6-8-18(13)30-22-21(14-5-7-19-20(10-14)29-12-28-19)26(23(22)27)17-4-2-3-15(24)11-17/h2-11,21-22H,12H2,1H3

InChI Key

JLVOTLFWEAVBET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2C(N(C2=O)C3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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